1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)diazenyl]-1-prop-2-enylindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-12-21-16-7-5-4-6-15(16)17(18(21)22)20-19-13-8-10-14(23-2)11-9-13/h3-11,22H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWGRFQWHSFVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160864 | |
| Record name | 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320422-16-0 | |
| Record name | 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] typically involves the reaction of 1-allyl-1H-indole-2,3-dione with 4-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1-Allyl-1H-indole-2,3-dione derivatives have been investigated for their potential therapeutic effects. The hydrazone moiety is known for its ability to form stable complexes with metal ions, which can enhance biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives. For instance, compounds similar to 1-allyl-1H-indole-2,3-dione have shown promise against various viral strains. Research indicates that modifications in the indole structure can lead to enhanced inhibition of viral replication mechanisms, particularly in the context of RNA viruses like HIV and DENV .
Anticancer Properties
The compound has also been evaluated for anticancer properties. Indole derivatives are known to interact with cellular pathways involved in cancer progression. Studies suggest that 1-allyl-1H-indole-2,3-dione may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .
The hydrazone structure contributes to the biological activity of the compound by facilitating interactions with biological targets.
Enzyme Inhibition
Research indicates that hydrazones can act as enzyme inhibitors. For example, they may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions and disease processes .
Antioxidant Activity
Compounds containing indole structures have been reported to exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases and could be a significant area of application for 1-allyl-1H-indole-2,3-dione derivatives .
Material Science Applications
The unique chemical structure of 1-allyl-1H-indole-2,3-dione also lends itself to applications in material science.
Organic Electronics
Due to their electronic properties, indole derivatives are being explored for use in organic electronic devices. Their ability to form stable thin films makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Sensor Development
The compound's properties enable its use in biosensing applications. Its interaction with specific biomolecules can be harnessed for developing sensitive detection methods for various analytes .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro (IC50 values < 10 µM) |
| Study B | Anticancer Effects | Induced apoptosis in cancer cell lines; altered expression of apoptosis-related genes |
| Study C | Organic Electronics | Achieved high charge mobility and stability in thin-film transistors |
Mechanism of Action
The mechanism of action of 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1-Position of Indole-2,3-dione
The 1-position substituent on the indole ring significantly influences electronic, steric, and solubility properties. Key analogs include:
- Allyl vs.
- Electron-Withdrawing Effects : The 3-(trifluoromethyl)benzyl group in imparts strong electron-withdrawing properties, likely increasing stability but reducing solubility in polar solvents.
- Morpholinomethyl Derivatives: These substituents () introduce tertiary amine functionality, improving water solubility and enabling hydrogen bonding.
Hydrazone Substituent Variations
The 4-methoxyphenyl group on the hydrazone moiety distinguishes this compound from analogs with halogenated or nitro-substituted aryl groups:
- 4-Methoxy vs. Halogen Substituents : The methoxy group (-OCH₃) is electron-donating , which may enhance resonance stabilization of the hydrazone moiety and improve solubility in alcohols or ethers. In contrast, chloro or nitro groups (e.g., in ) are electron-withdrawing, increasing compound stability but reducing solubility.
Biological Activity
1-Allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is a compound belonging to the indole derivative class, recognized for its diverse biological activities and potential therapeutic applications. This compound, with a molecular formula of and a molar mass of 307.35 g/mol, is synthesized through the reaction of 1-allyl-1H-indole-2,3-dione with 4-methoxyphenylhydrazine under controlled conditions .
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O2 |
| Molar Mass | 307.35 g/mol |
| CAS Number | 320422-16-0 |
| IUPAC Name | 3-[(4-methoxyphenyl)diazenyl]-1-prop-2-enylindol-2-ol |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets and pathways. Research indicates that it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Potential Therapeutic Effects
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help in reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antioxidant Study : Another research highlighted its ability to scavenge free radicals effectively, suggesting its utility in preventing oxidative damage in cellular systems .
- Inflammation Model : In vivo studies using animal models indicated significant reductions in inflammatory markers when treated with this compound, supporting its potential use in anti-inflammatory therapies .
Comparison with Similar Compounds
The unique structure of 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] distinguishes it from other indole derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1-Allyl-1H-indole-2,3-dione | Precursor for synthesis | Simple indole structure |
| 4-Methoxyphenylhydrazine | Used as a precursor | Hydrazine functionality |
| Indole-3-acetic acid | Plant growth regulator | Naturally occurring indole derivative |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
